

(1R,3S)-Compound E synthesis and characterization

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Compound of Interest

Compound Name: (1R,3S)-Compound E

Cat. No.: B1669306

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An in-depth technical guide on the synthesis and characterization of a specific chemical entity is crucial for researchers, scientists, and drug development professionals. However, the designation "**(1R,3S)-Compound E**" is a placeholder and does not refer to a unique, identifiable chemical structure. To provide a comprehensive and accurate guide, the precise chemical name or structure of "Compound E" is required.

Once the specific compound is identified, a detailed guide can be developed encompassing its synthesis, characterization, and relevant biological data. This guide would typically include:

Synthesis of (1R,3S)-Compound E

The synthesis section would provide a detailed, step-by-step protocol for the preparation of the target molecule. This would involve:

- **Reaction Scheme:** A visual representation of the synthetic route, including all reactants, reagents, and intermediates.
- **Experimental Protocol:** A detailed description of the experimental setup, including reaction conditions (temperature, time, atmosphere), purification methods (e.g., column chromatography, recrystallization), and safety precautions.

For instance, the synthesis of a hypothetical (1R,3S)-substituted cyclopentanol derivative might involve an asymmetric cycloaddition reaction to establish the desired stereocenters, followed by subsequent functional group manipulations.^{[1][2]}

Characterization of (1R,3S)-Compound E

The characterization section is vital for confirming the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed to provide a comprehensive analysis.^[3]

Table 1: Analytical Techniques for the Characterization of (1R,3S)-Compound E

Analytical Technique	Principle	Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy		
¹ H and ¹³ C NMR	Measures the magnetic properties of atomic nuclei.	Provides information on the carbon-hydrogen framework of the molecule.
2D NMR (COSY, HSQC, HMBC)	Correlates signals from different nuclei.	Helps in assigning complex structures and determining connectivity.
Mosher's Amide Analysis	Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.[3]	Can be used to determine the absolute configuration of stereocenters.[3]
Nuclear Overhauser Effect (NOE) Spectroscopy	Measures the through-space transfer of nuclear spin polarization between nearby protons.[3]	Provides information on the relative stereochemistry of the molecule.[3]
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ions.	Determines the molecular weight and elemental composition of the compound.
Chiral High-Performance Liquid Chromatography (HPLC)	Separates enantiomers based on their differential interaction with a chiral stationary phase.	Determines the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[3]
Single-Crystal X-ray Crystallography	Diffraction of X-rays through a single crystal of the compound.	Provides an unambiguous determination of the absolute configuration and three-dimensional structure.[3]
Optical Rotation	Measures the rotation of plane-polarized light by a chiral compound.	Indicates the presence of a chiral molecule and the direction of rotation.

Experimental Protocols

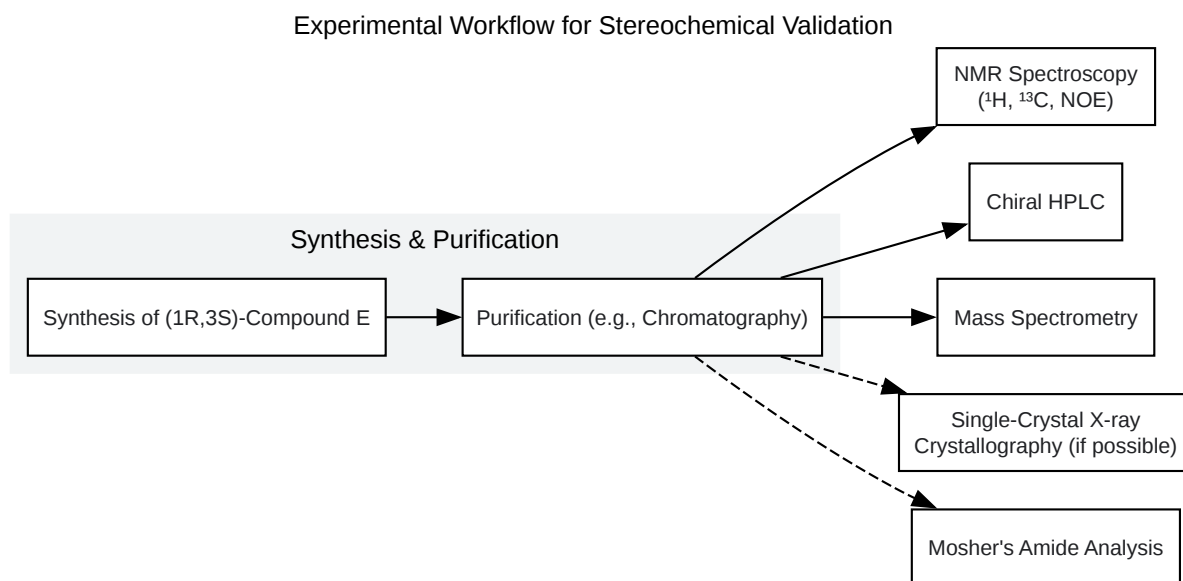
This section would provide detailed, step-by-step methodologies for the key experiments mentioned above.

General Procedure for NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(1R,3S)-Compound E**.
- Dissolve the sample in a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in an NMR tube.
- Acquire the desired NMR spectra (^1H , ^{13}C , etc.) on a spectrometer of appropriate field strength.

Workflow for Stereochemical Validation:

The validation of the stereochemistry of a chiral compound like **(1R,3S)-Compound E** is a critical process that often involves multiple analytical techniques to ensure an unambiguous assignment.



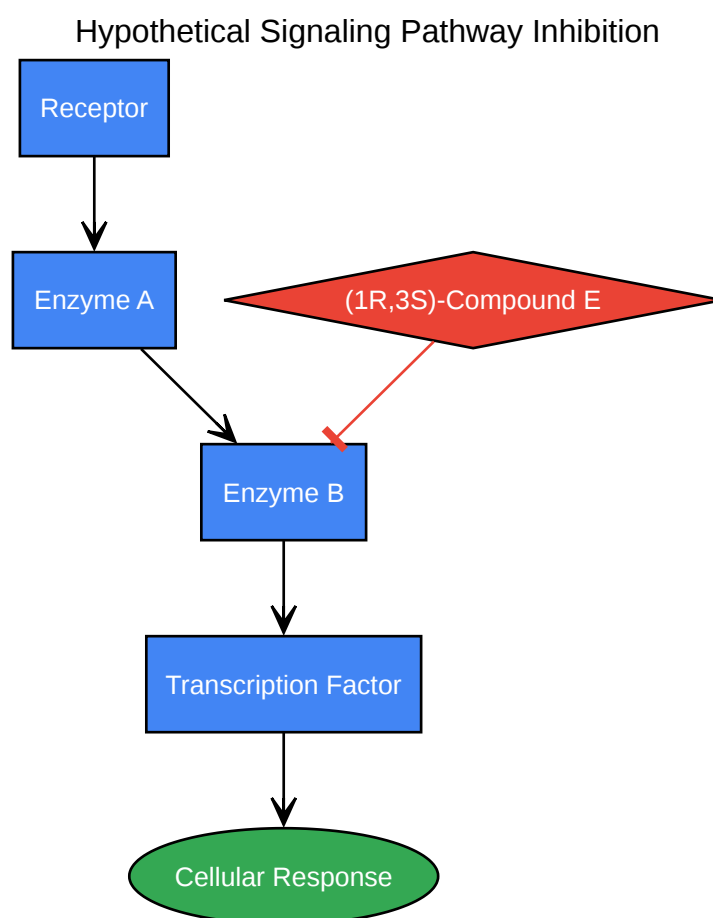
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Caption: Workflow for stereochemical validation.

Signaling Pathways and Biological Activity

Should "**(1R,3S)-Compound E**" be a biologically active molecule, this section would detail its mechanism of action and its effects on cellular signaling pathways.

For example, if the compound were an inhibitor of a specific enzyme, a diagram illustrating its interaction with the enzyme and the subsequent downstream effects on a signaling cascade would be provided.



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Caption: Inhibition of a signaling pathway.

To proceed with generating a specific and detailed technical guide, please provide the full chemical name or structure of "**(1R,3S)-Compound E**".

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References

- 1. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 2. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof - Google Patents [patents.google.com]
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